molecular formula C21H16Cl2N2O3 B5123217 1,3-Bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one

1,3-Bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one

Cat. No.: B5123217
M. Wt: 415.3 g/mol
InChI Key: BNNIJSHFQITTHV-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one is an organic compound that belongs to the class of aromatic ketones It features two 4-chlorophenyl groups and a 4-nitroanilino group attached to a propan-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Propan-1-one Backbone: This can be achieved through a Friedel-Crafts acylation reaction where 4-chlorobenzoyl chloride reacts with a suitable propanone derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the 4-Nitroanilino Group: This step might involve a nucleophilic substitution reaction where 4-nitroaniline reacts with the intermediate formed in the first step under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-3-(4-nitroan

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c22-16-5-1-14(2-6-16)20(13-21(26)15-3-7-17(23)8-4-15)24-18-9-11-19(12-10-18)25(27)28/h1-12,20,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNIJSHFQITTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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